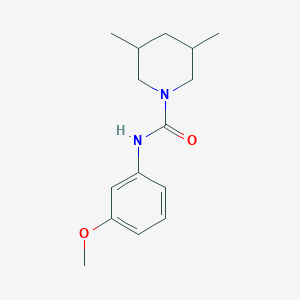
N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide, also known as Methoxetamine (MXE), is a dissociative drug that has gained attention in recent years due to its potential use in scientific research. MXE is a derivative of ketamine, a well-known anesthetic drug, and has been shown to have similar effects on the central nervous system.
Mecanismo De Acción
MXE works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which is responsible for the transmission of pain signals and the regulation of mood and cognition. By blocking this receptor, MXE produces dissociative effects, including altered perception of time and space, and a feeling of detachment from the environment.
Biochemical and Physiological Effects
MXE has been shown to have similar effects to ketamine on the central nervous system, including analgesia, dissociation, and hallucinations. MXE has also been shown to produce an increase in heart rate and blood pressure, as well as respiratory depression at higher doses. Additionally, MXE has been shown to have potential therapeutic effects for depression and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MXE in lab experiments is its similarity to ketamine, which has been extensively studied and has a well-established safety profile. Additionally, MXE has been shown to have potential therapeutic effects for depression and anxiety disorders, which could be further investigated in future studies. However, one limitation of using MXE in lab experiments is its potential for abuse, which could lead to safety concerns for researchers and participants.
Direcciones Futuras
There are several future directions for research on MXE, including investigating its potential therapeutic effects for depression and anxiety disorders, studying its effects on learning and memory, and exploring its potential as a tool for studying the NMDA receptor in the brain. Additionally, further research is needed to establish the safety profile of MXE and to determine its potential for abuse.
Métodos De Síntesis
MXE can be synthesized using various methods, including the reaction of 3-methoxyphenylacetonitrile with 3,5-dimethylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 3-methoxyphenylacetonitrile with 3,5-dimethylpiperidine in the presence of a reducing agent such as sodium borohydride. Both methods require careful handling of the chemicals involved and should only be attempted by experienced chemists.
Aplicaciones Científicas De Investigación
MXE has been used in scientific research to study its effects on the central nervous system. It has been shown to have similar effects to ketamine, including dissociation, analgesia, and hallucinations. MXE has also been shown to have potential therapeutic effects for depression and anxiety disorders. Additionally, MXE has been used in animal studies to investigate its effects on learning and memory.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-12(2)10-17(9-11)15(18)16-13-5-4-6-14(8-13)19-3/h4-6,8,11-12H,7,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQWHYUGAZFIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














